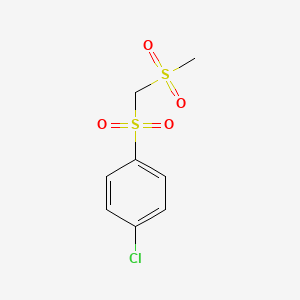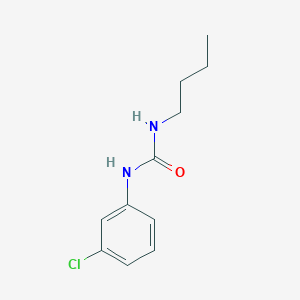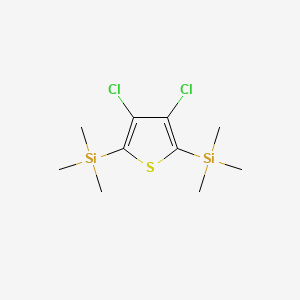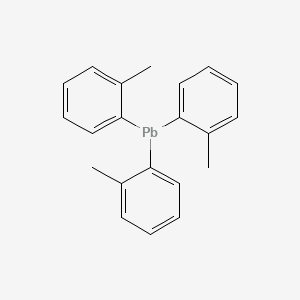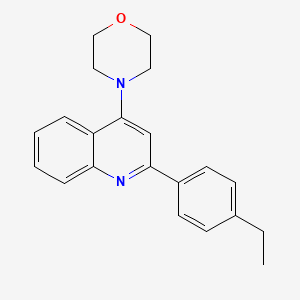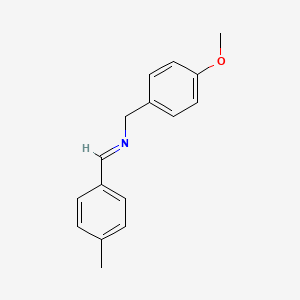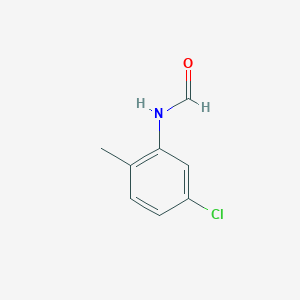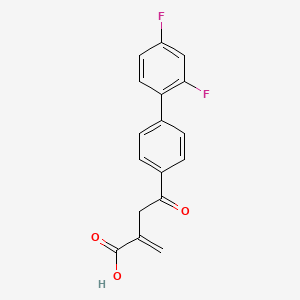
4-(2',4'-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms on the biphenyl moiety and a methylene group attached to a butanoic acid backbone. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base. The key intermediates are often prepared through this method, followed by further functionalization to introduce the difluorobiphenyl moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methylene group to a methyl group or reduce the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl moiety, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl moiety, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and synthetic methodologies.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs targeting specific diseases.
Wirkmechanismus
The exact mechanism of action of 4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. Molecular docking studies have been conducted to understand its binding interactions with target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2’,4’-Difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines: These compounds share the difluorobiphenyl moiety and have been studied for their antimicrobial and cytotoxic activities.
1-(2’,4’-Difluorobiphenyl-4-yl)ethanone: This compound is a precursor in the synthesis of various biphenyl derivatives and exhibits similar chemical reactivity.
Uniqueness
4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid is unique due to its specific structural features, such as the methylene group and the oxobutanoic acid backbone. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
161692-81-5 |
|---|---|
Molekularformel |
C17H12F2O3 |
Molekulargewicht |
302.27 g/mol |
IUPAC-Name |
4-[4-(2,4-difluorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C17H12F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9H,1,8H2,(H,21,22) |
InChI-Schlüssel |
CKUYHCQGMBHTTK-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)
![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)
